5-Fluoro-2-(3-formylphenyl)benzoic acid
Description
5-Fluoro-2-(3-formylphenyl)benzoic acid is a benzoic acid derivative characterized by a fluorine atom at the 5-position of the benzene ring and a 3-formylphenyl substituent at the 2-position. This compound belongs to a broader class of benzoic acid derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science . The formyl group on the phenyl ring introduces unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
5-fluoro-2-(3-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-11-4-5-12(13(7-11)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMJXAJSVHTJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688873 | |
| Record name | 4-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-87-9 | |
| Record name | 4-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-formylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 5-Fluoro-2-(3-formylphenyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-formylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 5-Fluoro-2-(3-carboxyphenyl)benzoic acid.
Reduction: 5-Fluoro-2-(3-hydroxyphenyl)benzoic acid.
Substitution: 5-Methoxy-2-(3-formylphenyl)benzoic acid.
Scientific Research Applications
5-Fluoro-2-(3-formylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-formylphenyl)benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The fluorine atom can enhance the compound’s binding affinity to certain receptors due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
(a) 5-Fluoro-2-formylbenzoic acid (CAS 920481-01-2)
- Structure : Direct formyl substitution at the 2-position of the benzoic acid ring.
- Applications : Used as an intermediate in organic synthesis, particularly for heterocyclic compounds .
(b) 5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c)
- Structure: Contains a 4-methoxyphenylamino group at the 2-position.
- Key Differences: The amino and methoxy groups introduce hydrogen-bonding capacity and electron-donating effects, which may improve interactions with biological targets (e.g., enzymes). This compound demonstrated a melting point of 216–218°C, suggesting higher crystallinity compared to formyl-substituted analogs .
(c) 5-Fluoro-2-(trifluoroacetamido)benzoic acid (CAS 49579-59-1)
- Structure : Features a trifluoroacetamido group at the 2-position.
- Key Differences : The electron-withdrawing trifluoroacetyl group increases acidity (pKa ~2.5–3.5) and metabolic stability, making it suitable for protease inhibitor design. This contrasts with the formylphenyl group, which is less electronegative .
(a) Antibacterial Activity
- 5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid : Exhibited potent antibacterial activity against Staphylococcus aureus (ED50 ~0.15 μg/mL) by targeting undecaprenyl diphosphate synthase (UPPS) and phosphatase (UPPP). Synergistic effects with cell-wall-targeting antibiotics (FICI ~0.35) suggest that fluorine and hydrophobic substituents enhance membrane penetration .
- Comparison : The 3-formylphenyl group in the target compound may offer similar hydrophobicity but lacks the octyloxy chain, which is critical for UPPS inhibition.
(b) Antiviral Activity
- Substituent position (para > ortho > meta) strongly influences target binding .
Physicochemical Properties and Extraction Efficiency
- Extraction Rates : Benzoic acid derivatives with electron-withdrawing groups (e.g., fluorine, formyl) exhibit higher distribution coefficients (m) in emulsion liquid membranes. For example, benzoic acid itself is extracted rapidly (>98% in 5 minutes), while acetic acid lags due to lower hydrophobicity .
- Solubility : The 3-formylphenyl group likely reduces aqueous solubility compared to simpler derivatives like 5-fluoro-2-formylbenzoic acid.
Toxicity Considerations
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Bioactivity
| Substituent Type | Example Compound | Biological Target | Key Finding |
|---|---|---|---|
| Formylphenyl | Target compound | Not reported | Hypothesized enzyme inhibition |
| Trifluoroacetamido | CAS 49579-59-1 | UPPS/UPPP | Synergistic antibiotic effects |
| 4-Methoxyphenylamino | 3c (5-fluoro derivative) | SARS-CoV-2 (indirect) | Structural basis for antiviral design |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
